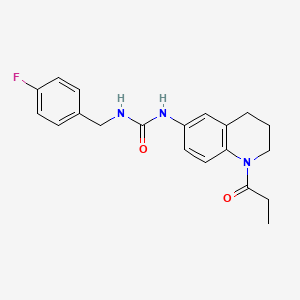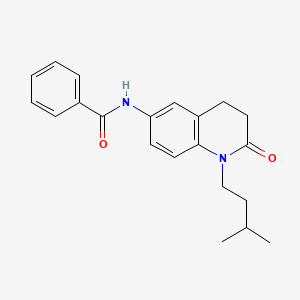
1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a urea derivative that has shown promising results in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Quinazoline Antifolates Inhibiting Thymidylate Synthase
The synthesis and evaluation of quinazoline antifolates, including compounds with 3-fluorobenzyl substituents, have been investigated for their potential in inhibiting thymidylate synthase (TS). This class of compounds was tested for their ability to inhibit the purified L1210 thymidylate synthase, with some members showing potency higher than N10-hydrogen compounds but none surpassing the N10-propargyl-5,8-dideazafolic acid. These findings suggest a role for fluorobenzyl-substituted quinazolines in chemotherapeutic applications targeting TS, though the substitution at N10 generally reduced dihydrofolate reductase (DHFR) inhibitory activity, aligning with the therapeutic objective to selectively target TS without significantly inhibiting DHFR (Jones et al., 1985).
Novel Urea and Bis-urea Primaquine Derivatives
A study on novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents, including the synthesis and biological evaluation against cancer cell lines, highlights the potential of these compounds in cancer therapy. Specifically, derivatives demonstrated moderate to strong antiproliferative activities, with particular efficacy against breast carcinoma MCF-7 cell line, indicating the promise of fluorophenyl-substituted urea compounds in the development of anticancer drugs (Perković et al., 2016).
Single-Molecule-Magnet Behavior and Fluorescence Properties
Research into rare-earth complexes, including those based on 8-hydroxyquinolinate derivatives with fluorobenzylidene, has shown that these compounds can display single-molecule-magnet behavior and fluorescence properties. This opens avenues for their application in materials science, particularly in the development of novel magnetic and luminescent materials (Gao et al., 2016).
Design and Synthesis of C14-urea-tetrandrine Derivatives
The design and synthesis of C14-urea-tetrandrine derivatives were undertaken to explore the anti-cancer potential of tetrandrine, a natural product. Structural modification led to derivatives with enhanced cytotoxic activities against various cancer cell lines, demonstrating the potential of incorporating urea functionalities for developing more potent anticancer agents (Lan et al., 2018).
Microwave-Promoted Efficient Synthesis of Dihydroquinazolines
The solvent- and catalyst-free synthesis of dihydroquinazolines under microwave irradiation, utilizing urea as an ammonia source, showcases a green chemistry approach to synthesizing dihydroquinazoline derivatives. This methodology provides a fast, efficient, and environmentally friendly route for synthesizing these compounds, potentially useful in various pharmacological applications (Sarma & Prajapati, 2011).
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-2-19(25)24-11-3-4-15-12-17(9-10-18(15)24)23-20(26)22-13-14-5-7-16(21)8-6-14/h5-10,12H,2-4,11,13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVRDLOVSALSIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl 6-methyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B2778056.png)



![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2778064.png)




![7-[(2-azepan-1-yl-2-oxoethyl)sulfonyl]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2778073.png)

![4-methyl-N-[2-[2-[(4-methylphenyl)sulfonylamino]ethyl-propan-2-ylamino]ethyl]benzenesulfonamide](/img/structure/B2778075.png)
![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2778077.png)
